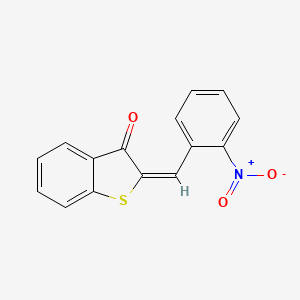

![molecular formula C22H17N3O B5509423 1-{4-[(2-苯基-4-喹唑啉基)氨基]苯基}乙酮](/img/structure/B5509423.png)

1-{4-[(2-苯基-4-喹唑啉基)氨基]苯基}乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of quinazoline derivatives involves various strategies, including reactions of 1-acyl- and aroyl-2-hydroxy-3,3-dimethylindolines with arylamines catalyzed by BF3·Etherate leading to dihydroindolo[1,2-c]-quinazoline derivatives through dehydrative cyclization (Harano et al., 2007). Microwave-promoted syntheses from 2-aminoarylalkanone O-phenyl oximes, offering a route to dihydroquinazolines and aromatic quinazolines under microwave heating and in the presence of ZnCl(2), demonstrate another method (Portela-Cubillo et al., 2009). Lithiation of quinazolinones and subsequent reactions with various electrophiles for derivative synthesis also provide an avenue for functionalized quinazolines (Smith et al., 1996).

Molecular Structure Analysis The molecular structure and vibrational frequencies of quinazoline derivatives have been analyzed through experimental and theoretical studies, highlighting the stability and charge transfer within the molecule. HOMO and LUMO analysis reveals the reactive parts of these molecules, providing insights into their electronic properties (Mary et al., 2015).

Chemical Reactions and Properties Quinazolinones are synthesized via one-pot methods from anthranilamides and aldehydes, utilizing catalysis and oxidative dehydrogenation for the introduction of N-alkoxy substituents and the achievement of high yields under mild conditions (Cheng et al., 2013). The synthesis of 2,3-disubstituted and 2-styryl-3-substituted quinazolin-4(3H)-ones showcases the versatility of quinazoline chemistry through catalyst-free conditions (Kumar et al., 2015).

Physical Properties Analysis The synthesis and characterization of quinazolinone compounds, including their crystal structure, provide valuable data on their physical properties. Such studies offer insights into the compound's stability and structural configuration, essential for understanding their physical behavior (Yong, 2005).

Chemical Properties Analysis Electrochemical syntheses based on the oxidation of related compounds highlight the chemical reactivity and potential for functional modification of quinazolinones. These studies illustrate the diverse chemical behaviors of quinazolinone derivatives and their adaptability in various chemical reactions (Amani & Nematollahi, 2012).

科学研究应用

化学和区域选择性合成

该化合物在三环缩合产物的化学和区域选择性合成中起着至关重要的作用。Chebanov 等人 (2008) 描述了在不同条件下使用碱介导反应合成吡唑并喹啉酮、吡唑并喹唑啉酮和吡唑并喹喏嗪酮的多组分方案。该研究强调了该化合物在调谐 Hantzsch 型二氢吡啶或 Biginelli 型二氢嘧啶中的效用,为不同的杂环框架提供了途径 (Chebanov 等人,2008)。

微波促进合成

Portela-Cubillo 等人 (2009) 探索了由 2-氨基芳基烷酮 O-苯基肟合成喹唑啉和二氢喹唑啉的微波促进合成。本研究展示了一种生成功能化喹唑啉的有效方法,突出了该化合物在促进生物相关杂环的快速高产合成中的多功能性 (Portela-Cubillo 等人,2009)。

环保氧化工艺

Samandram 等人 (2021) 展示了一种使用 H2O2 将 1,2-二氢喹唑啉-3-氧化物转化为喹唑啉-3-氧化物的环保氧化工艺。他们的方法代表了合成喹唑啉衍生物的可持续途径,突出了该化合物在绿色化学中的作用 (Samandram 等人,2021)。

抗菌和抗癌剂

Antypenko 等人 (2012) 合成了新型四唑并[1,5-c]喹唑啉-5-硫酮 S 衍生物,并评估了它们的抗菌、抗真菌和抗肿瘤活性。这项研究强调了该化合物作为开发具有抗菌和抗癌特性的新治疗剂的前体的潜力 (Antypenko 等人,2012)。

锌(II)配合物的合成

Chai 等人 (2016) 专注于合成涉及该化合物的单核 Zn(II) 配合物,突出了其在创造具有光学性质和配位化学研究潜力的材料中的应用 (Chai 等人,2016)。

未来方向

属性

IUPAC Name |

1-[4-[(2-phenylquinazolin-4-yl)amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O/c1-15(26)16-11-13-18(14-12-16)23-22-19-9-5-6-10-20(19)24-21(25-22)17-7-3-2-4-8-17/h2-14H,1H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWOWLXTZZKJLPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-methylbutyl)-8-[(6-methylpyridin-3-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5509347.png)

![2-(2-naphthyloxy)-N-[2-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5509351.png)

![(1S*,5R*)-3-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)

![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)

![N-{2-[2-(2-furylmethylene)hydrazino]-2-oxoethyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)

![4-{[(4-chlorophenyl)thio]methyl}-N,N-diethylbenzamide](/img/structure/B5509432.png)

![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)

![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)

![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)

![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)